[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzoate
Description
Significance of Regioselectively Functionalized Carbohydrates in Organic Synthesis
Carbohydrates are polyhydroxy compounds, meaning they have multiple hydroxyl (-OH) groups. universiteitleiden.nlwiley-vch.de This dense functionality presents a significant challenge for chemists who aim to modify a specific hydroxyl group while leaving others untouched. thieme-connect.com The ability to selectively functionalize one hydroxyl group in the presence of others, known as regioselective functionalization, is paramount for the synthesis of complex oligosaccharides and glycoconjugates. thieme-connect.comthieme-connect.com These complex molecules are vital for understanding biological processes and for the development of new therapeutic agents. thieme-connect.com
The laboratory synthesis of oligosaccharides is a formidable task that has captivated chemists for a long time. thieme-connect.com The development of methods for the regioselective manipulation of hydroxyl groups in monosaccharide derivatives is a key requirement for the efficient construction of these complex biomolecules. thieme-connect.comthieme-connect.com Catalysis has emerged as a powerful strategy to control the reactivity of different hydroxyl groups within a carbohydrate molecule. thieme-connect.comthieme-connect.com By employing specific catalysts, chemists can direct reactions to a particular position on the sugar ring, enabling the creation of precisely defined carbohydrate structures. acs.orgresearchgate.net This control is essential for building the specific glycosidic linkages that define the structure and function of oligosaccharides. rsc.org
Overview of Benzoyl Ester Applications in Glycoscience
Benzoyl esters are widely utilized as protecting groups in carbohydrate synthesis. numberanalytics.com Protecting groups are temporary modifications that mask a functional group to prevent it from reacting while other parts of the molecule are being modified. numberanalytics.com In glycoscience, benzoyl groups are particularly important for their influence on the stereochemical outcome of glycosylation reactions—the process of forming a glycosidic bond between sugar units. universiteitleiden.nlbeilstein-journals.org
Benzoyl groups are classified as "electron-withdrawing" protecting groups. rsc.org This property reduces the reactivity of the glycosyl donor, a component in the glycosylation reaction, making the reaction slower. rsc.org This "disarming" effect can be strategically used to control which glycosylation reactions occur in a multi-step synthesis. rsc.org
Furthermore, a benzoyl group at the C-2 position of a glycosyl donor can participate in the reaction through a phenomenon called "neighboring group participation." universiteitleiden.nlbeilstein-journals.org This participation helps to form a specific stereochemistry at the newly formed glycosidic linkage, typically resulting in a 1,2-trans glycoside. beilstein-journals.org This stereochemical control is crucial for the synthesis of biologically active oligosaccharides. While acetyl groups can also be used for this purpose, benzoyl groups are often preferred as they are less prone to migration to other positions on the sugar ring. beilstein-journals.orgreddit.com The stability and stereodirecting influence of benzoyl esters have made them a cornerstone in the synthesis of complex carbohydrate structures. universiteitleiden.nl
Chemical and Physical Properties of D-Glucose, 6-benzoate
| Property | Value | Reference |
| IUPAC Name | [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] benzoate (B1203000) | nih.gov |
| Other Names | Vacciniin, 6-O-Benzoyl-D-glucose | chemsynlab.com |
| CAS Number | 14200-76-1 | nih.govchemsynlab.com |
| Molecular Formula | C13H16O7 | chemsynlab.comnih.gov |
| Molecular Weight | 284.26 g/mol | chemsynlab.comnih.gov |
| Melting Point | 120-123 °C | chemsynlab.com |
| Optical Rotation | [a]D20 +47.4° (c = 3.13 in methanol) | chemsynlab.com |
Structure
2D Structure
Properties
CAS No. |
14200-76-1 |
|---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H16O7/c14-9-8(20-13(18)11(16)10(9)15)6-19-12(17)7-4-2-1-3-5-7/h1-5,8-11,13-16,18H,6H2/t8-,9-,10+,11-,13+/m1/s1 |
InChI Key |
MRDRXKCKIMVUHN-HMUNZLOLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O |
melting_point |
104 - 106 °C |
physical_description |
Solid |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of D Glucose, 6 Benzoate
Transformations of the Benzoyl Ester Moiety
The benzoyl ester at the C-6 position of D-glucose can undergo several key transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are fundamental in synthetic carbohydrate chemistry for modifying the glucose backbone or for the strategic removal of the benzoate (B1203000) protecting group.
Oxidation Reactions and Associated Reagents
While the oxidation of the carbohydrate backbone of glucose derivatives is common, the direct oxidation of the benzoate ester moiety itself is less frequently the primary goal. However, oxidative cleavage of related structures, such as benzylidene acetals, can lead to the formation of benzoate esters. For instance, the oxidative cleavage of 4,6-O-benzylidene acetals of glucopyranosides can yield a mixture of 4-O- and 6-O-benzoates. thieme-connect.com Reagents like N-bromosuccinimide (NBS) and ozone have been employed for such transformations. sci-hub.secdnsciencepub.com Specifically, ozone reacts smoothly with acetals to form the corresponding esters, and this has been applied to the oxidative removal of benzylidene protecting groups in carbohydrates. cdnsciencepub.comresearchgate.netcdnsciencepub.com
It's important to distinguish these reactions from the oxidation of a benzyl (B1604629) ether to a benzoate ester, a common synthetic route. researchgate.net In the context of D-glucose, 6-benzoate, the aromatic ring of the benzoate group is generally stable to oxidation under conditions that would typically oxidize other parts of the molecule, such as the primary alcohol if it were unprotected.
Reduction Reactions to Reform Hydroxyl Groups
The reduction of the C-6 benzoate ester to regenerate the primary hydroxyl group is a crucial deprotection step in multi-step syntheses. This transformation is effectively accomplished using strong reducing agents.
Key Reagents and Findings:
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is widely used for the reduction of esters to primary alcohols. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the benzoate leaving group and subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com LiAlH₄ is capable of cleaving benzoate esters in sugar derivatives to reform the corresponding alcohols. cdnsciencepub.com
Diisobutylaluminum Hydride (DIBAL-H): While LiAlH₄ reduces esters all the way to alcohols, DIBAL-H can be used under controlled, low-temperature conditions to achieve a partial reduction of esters to aldehydes. mdpi.com
The table below summarizes common reagents for the reduction of the benzoate ester.
| Reagent | Product from C-6 Benzoate | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (reforms 6-OH) | Anhydrous ether or THF |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) |
This table provides a summary of reagents used for the reduction of benzoate esters.
Nucleophilic Substitution Reactions at the Ester Position
The benzoate group at the C-6 position can be replaced by other groups through nucleophilic acyl substitution, most notably via transesterification. This reaction allows for the exchange of the benzoyl group for another acyl group.
Enzymatic and Chemical Transesterification:
Lipase-Catalyzed Transesterification: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CalB), can catalyze the regioselective transesterification of glucose. researchgate.net The synthesis of glucose-6-esters can be achieved by reacting glucose with a vinyl ester, where the primary hydroxyl group of glucose selectively attacks the ester. researchgate.net The general mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the nucleophilic hydroxyl group of the sugar. researchgate.netmdpi.com
Chemical Transesterification: This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In a basic medium, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the departure of the original alkoxide. vedantu.com Formylation of glucose has been observed to occur via nucleophilic attack of glucose on a formyl ester moiety, demonstrating this type of transesterification. nih.gov
The efficiency and outcome of transesterification can be influenced by the catalyst, solvent, and the nature of the acyl donor.
Mechanistic Aspects of Acylation and Deacylation
The regioselective placement and removal of the benzoyl group are critical processes in carbohydrate chemistry. Understanding the mechanisms behind these reactions allows for precise control in the synthesis of complex carbohydrate structures.
Role of Intermediate Complexes in Regioselective Acylation (e.g., Tin Complexes)
Achieving regioselective acylation, particularly at the primary C-6 hydroxyl group of glucose in the presence of multiple other hydroxyl groups, is a significant synthetic challenge. Organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), are highly effective in directing acylation to specific positions.
Mechanism of Tin-Mediated Acylation:
The reaction of a diol or polyol like glucose with dibutyltin oxide forms a cyclic stannylene acetal (B89532) intermediate. researchgate.netdtu.dkcore.ac.uk This intermediate activates the hydroxyl groups involved in its formation. For glucose, the reaction with Bu₂SnO preferentially forms a stannylene intermediate involving the C-6 primary hydroxyl and the C-4 secondary hydroxyl.
The generally accepted mechanism suggests that the stannylene acetal enhances the nucleophilicity of one of the oxygen atoms, directing the incoming acylating agent. acs.org In the case of glucose, the C-6 hydroxyl is the most sterically accessible primary alcohol, and its activation via the tin complex leads to highly regioselective benzoylation at this position. researchgate.netdtu.dk The regioselectivity is believed to be controlled by steric and stereoelectronic effects within the pyranoside ring, rather than the formation of complex stannylene structures. acs.org Catalytic amounts of dibutyltin oxide, often in the presence of a halide source, can also be used to achieve this selective functionalization. mdpi.com
Deacylation at the Anomeric Position of Perbenzoylated Glucose Derivatives
While D-glucose, 6-benzoate has a free anomeric hydroxyl group, the selective deacylation of a fully protected glucose derivative, such as perbenzoylated glucose, at the anomeric position is a key transformation for creating glycosyl donors.
Reagents for Anomeric Deacylation:
Several methods have been developed for the selective removal of an acyl group at the anomeric (C-1) position while leaving other ester groups intact.
Organotin Reagents: Trialkyltin alkoxides, such as (i-Pr)₃Sn(OEt), have been reported for the regioselective deacetylation of the anomeric position of per-acetylated carbohydrates. ucl.ac.ukwikipedia.org The mechanism is believed to proceed through the formation of a tin-alkoxide intermediate at the anomeric center, which is more labile and susceptible to cleavage. A similar mechanism can be inferred for perbenzoylated analogues.
Basic Conditions: Mild basic conditions can sometimes be employed. For example, benzylamine (B48309) has been used to selectively cleave the anomeric acetyl group of per-O-acetylated D-glucose. nih.gov Hydrazine acetate (B1210297) is another reagent used for selective anomeric deprotection, though it may lead to by-products with longer reaction times. ucl.ac.uk
Acidic Conditions: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be effective for the selective removal of anomeric acetyl and benzoyl groups. researchgate.net
The choice of reagent depends on the other protecting groups present in the molecule to ensure orthogonality and achieve the desired selectively deprotected product. The anomeric position's unique electronic environment as part of a hemiacetal (or acetal) makes it more reactive towards specific reagents compared to the other ester groups on the carbohydrate ring. researchgate.netlibretexts.org
Glycosylation Reactions Involving Benzoyl Protecting Groups
Stereocontrol via Neighboring Group Participation
In the synthesis of oligosaccharides, controlling the stereochemistry of the newly formed glycosidic bond is of utmost importance. The use of a benzoyl group at the C-2 position of a glycosyl donor, such as a derivative of D-glucose, is a classic and highly effective strategy for achieving 1,2-trans-stereoselectivity. nih.gov This stereocontrol is exerted through a mechanism known as neighboring group participation. nih.govtandfonline.combeilstein-journals.org
The process begins with the activation of a leaving group at the anomeric center (C-1) of the glycosyl donor. As the leaving group departs, the carbonyl oxygen of the adjacent C-2 benzoyl ester attacks the incipient oxocarbenium ion at the anomeric center. beilstein-journals.org This intramolecular reaction results in the formation of a cyclic, five-membered benzoxonium (B1193998) (or dioxolenium) ion intermediate. nih.govtandfonline.com This bicyclic intermediate is relatively stable and effectively shields the α-face (in the case of glucose) of the pyranose ring. beilstein-journals.org
Consequently, when a nucleophile, such as the hydroxyl group of a glycosyl acceptor, approaches the molecule, its attack is sterically directed to the opposite, unhindered β-face. nih.gov This backside attack proceeds with an inversion of configuration at the anomeric center relative to the cyclic intermediate, leading exclusively to the formation of a 1,2-trans-glycosidic linkage. For a D-glucose donor, this mechanism yields a β-glycoside. nih.gov This participation is so effective that it is a cornerstone of stereoselective glycosylation chemistry. nih.gov The stability of the dioxolenium ion intermediate is a key factor, and substituting acetyl groups with benzoyl groups has been shown to increase the stability of this intermediate, thereby reinforcing the stereoselective outcome. mdpi.com
Formation of Orthoester Intermediates
While neighboring group participation by a C-2 benzoyl group is highly effective for achieving 1,2-trans stereocontrol, it can also lead to the formation of a significant side product: a glycosyl orthoester. rsc.orgnih.gov The formation of this intermediate is a direct consequence of the same mechanistic pathway that provides the desired stereoselectivity.
The key dioxolenium ion intermediate that shields the α-face of the sugar is itself electrophilic. nih.gov Instead of being attacked at the anomeric carbon (C-1), the glycosyl acceptor can attack the carbocation of the former carbonyl carbon of the benzoate group. nih.gov This alternative pathway neutralizes the charge and results in the formation of a stable 1,2-orthoester. This reaction essentially traps the dioxolenium ion. nih.gov
The competition between the desired glycosylation pathway and orthoester formation is influenced by several factors, including the reactivity of the glycosyl acceptor, the specific reaction conditions, and the nature of the participating group itself. nih.gov For instance, higher concentrations of the alcohol acceptor tend to favor the formation of the β-glycoside at the expense of the orthoester. nih.gov While orthoesters can sometimes be isolated in high yields, they are often considered undesirable byproducts that lower the yield of the target glycoside. rsc.org However, under acidic conditions, orthoesters can sometimes be converted to the desired 1,2-trans-glycoside, although this requires an additional step. nih.gov Studies have suggested that benzoate esters may be less prone to problematic orthoester formation than acetates. nih.gov Furthermore, employing sterically hindered benzoyl groups, such as 2,6-disubstituted benzoates, has been shown to limit the formation of orthoesters, likely by sterically impeding the acceptor's attack at the ester carbon. tandfonline.comcdnsciencepub.com
Table 2: Competing Reaction Pathways in C-2 Benzoyl-Participated Glycosylation
| Intermediate | Site of Nucleophilic Attack | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Dioxolenium Ion | Anomeric Carbon (C-1) | 1,2-trans-Glycoside | β (for D-glucose) | nih.govbeilstein-journals.org |
| Ester Carbon | Glycosyl Orthoester | (Side Product) | nih.gov |
Structural Elucidation and Theoretical Analysis of D Glucose, 6 Benzoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of organic compounds. For D-Glucose, 6-benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in elucidating its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the carbon skeleton and the stereochemistry of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of D-glucose derivatives, the anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (³JH1,H2) can determine the configuration at the anomeric center. For instance, a large coupling constant (around 8 Hz) is indicative of a β-configuration, while a smaller coupling constant (around 3-4 Hz) suggests an α-configuration. researchgate.netnih.gov The signals for the other glucose protons appear in a complex region, often requiring two-dimensional NMR techniques for complete assignment. researchgate.net The protons of the benzoate (B1203000) group typically appear as distinct multiplets in the aromatic region of the spectrum. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration, with the α-anomer generally appearing at a lower field than the β-anomer. unimo.it The carbonyl carbon of the benzoate group is typically observed around 165-167 ppm. rsc.org The remaining glucose carbons (C-2 to C-6) have characteristic chemical shifts that can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC). researchgate.net
Table 1: Representative NMR Data for D-Glucose Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Anomeric) | ~4.5 - 5.5 | Coupling constant reveals α/β configuration. researchgate.netnih.gov |
| ¹H (Glucose Ring) | ~3.0 - 4.5 | Overlapping signals often require 2D NMR. researchgate.net |
| ¹H (Benzoate) | ~7.4 - 8.1 | Aromatic protons. rsc.org |
| ¹³C (Anomeric) | ~90 - 105 | Sensitive to anomeric configuration. unimo.it |
| ¹³C (Glucose Ring) | ~60 - 80 | Characteristic shifts for C2-C6. researchgate.net |
| ¹³C (Carbonyl) | ~165 - 167 | Benzoate carbonyl carbon. rsc.org |
| ¹³C (Benzoate) | ~128 - 134 | Aromatic carbons. rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In D-Glucose, 6-benzoate, the IR spectrum would be expected to show the following key absorptions:
O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups of the glucose moiety. docbrown.info
C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region are due to C-H stretching vibrations of both the glucose and benzoate groups. docbrown.info
C=O Stretching: A strong, sharp peak around 1750-1735 cm⁻¹ is indicative of the carbonyl group (C=O) of the benzoate ester. masterorganicchemistry.com
C-O Stretching: Vibrations corresponding to the C-O bonds of the ester and the ether linkage in the pyranose ring appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. docbrown.info
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring of the benzoate group.
Table 2: Characteristic IR Absorption Frequencies for D-Glucose, 6-benzoate
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Alcohol) | 3500-3200 | Broad |
| C-H (Alkane/Aromatic) | 3000-2800 | Medium to Strong |
| C=O (Ester) | 1750-1735 | Strong, Sharp |
| C=C (Aromatic) | 1600-1450 | Medium to Weak |
| C-O (Ester/Ether/Alcohol) | 1300-1000 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural elucidation. For D-Glucose, 6-benzoate (C₁₃H₁₆O₇), the molecular weight is 284.26 g/mol . nih.gov
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 284. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for benzoate esters. nih.gov Other fragments would arise from the loss of water molecules from the glucose unit and cleavage of the pyranose ring.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the three-dimensional structure, electronic properties, and conformational preferences of molecules, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and various molecular properties. For glucose and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net These calculations can also provide information about the distribution of electron density, molecular orbital energies, and other electronic properties that influence the reactivity and interactions of D-Glucose, 6-benzoate. csic.es DFT has been successfully used to study the anomeric effect and conformational stabilities in glucose derivatives. mdpi.comresearchgate.net
Semiempirical Methods for Conformational Searching
Due to the flexibility of the pyranose ring and the rotatable bonds, D-Glucose, 6-benzoate can exist in various conformations. Semiempirical methods, which are faster than ab initio methods like DFT, are often used for initial conformational searching to identify low-energy conformers. These methods can explore the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as those around the C5-C6 bond and the glycosidic bond. acs.org The resulting low-energy conformations can then be further optimized using higher-level methods like DFT to obtain more accurate geometries and relative energies. q4md-forcefieldtools.org The conformational preferences of the hydroxymethyl group in glucose derivatives, which can adopt gauche-trans (gt), gauche-gauche (gg), or trans-gauche (tg) orientations, have been a particular focus of such studies. researchgate.netresearchgate.net
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The physical and chemical properties of D-Glucose, 6-benzoate are governed by a combination of intramolecular and intermolecular forces. Intramolecular forces are the attractions that hold the atoms together within a single molecule, such as the covalent bonds between carbon, oxygen, and hydrogen atoms. khanacademy.org Intermolecular forces, while weaker, are the attractions between separate molecules and are crucial in determining bulk properties like melting point, boiling point, and solubility. khanacademy.orglibretexts.org
For polar molecules like D-Glucose, 6-benzoate, the most significant intermolecular forces include dipole-dipole interactions and, most importantly, hydrogen bonding. libretexts.org The D-glucose moiety of the molecule possesses multiple hydroxyl (-OH) groups, which are excellent hydrogen bond donors and acceptors. rsc.org The benzoate group, with its carbonyl oxygen, also acts as a hydrogen bond acceptor. nih.gov
The potential for hydrogen bonding in D-Glucose, 6-benzoate is quantitatively described by computed molecular descriptors. These values provide a theoretical measure of the molecule's capacity to engage in these crucial intermolecular interactions.
| Descriptor | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs 3.4.8.18 nih.gov |
Theoretical Studies on Reaction Pathways and Energetics
Theoretical and computational chemistry provide powerful tools for investigating the mechanisms and energy landscapes of chemical reactions. For D-Glucose, 6-benzoate, such studies can elucidate the pathways of its formation (esterification) or its subsequent reactions (e.g., deacylation). These studies often employ methods like Density Functional Theory (DFT) to model molecular structures, determine optimal geometries, and calculate the energy changes along a proposed reaction coordinate. mdpi.com
While specific theoretical studies on the synthesis of D-Glucose, 6-benzoate are not widely documented, research on related systems offers significant insight into the probable mechanisms and energetic considerations. For example, a DFT study (at the B3LYP/6-31G* level) on the deacetylation of β-D-glucose pentaacetate in the presence of a Lewis acid catalyst has been performed. mdpi.com This type of study can rationalize experimental observations, such as the inversion of configuration at the anomeric carbon, by calculating the energies of potential intermediates, like an oxonium ion, and the transition states that connect them. mdpi.com
These computational analyses are critical for understanding:
Reaction Feasibility: By calculating the change in Gibbs free energy (ΔG), the spontaneity of a reaction can be predicted.
Reaction Mechanism: The energies of transition states and intermediates can be calculated to map out the most likely pathway a reaction will follow.
Kinetic vs. Thermodynamic Control: Theoretical models can help determine whether the observed product distribution is a result of the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).
Catalyst Effects: The role of catalysts, such as acids or enzymes, in lowering the activation energy of a reaction can be modeled and quantified.
Mechanistic studies on the photoreforming of glucose over catalysts have also been conducted, proposing reaction pathways based on identified intermediates. acs.org Such research, although focused on a different transformation, underscores the importance of theoretical and analytical methods in mapping the complex reaction networks of carbohydrates. acs.org
| Concept | Description | Relevance to D-Glucose, 6-benzoate |
|---|---|---|
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com | Used to calculate optimal molecular geometries, reaction energies, and transition states for reactions like esterification or hydrolysis. mdpi.com |
| Reaction Coordinate | A one-dimensional coordinate chosen to represent progress along a reaction pathway. | Maps the energy profile of the formation or cleavage of the benzoate ester bond. |
| Oxonium Ion Intermediate | A key intermediate in many glycosidic bond cleavage and formation reactions. mdpi.com | A likely intermediate in the acid-catalyzed synthesis or hydrolysis of the 6-O-benzoyl group. mdpi.com |
| Anomeric Effect | A stereoelectronic effect that describes the tendency of a substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation. mdpi.com | Influences the reactivity and conformational preference of the glucose moiety during synthesis and reactions. mdpi.com |
Applications and Advanced Research Directions in Chemical Synthesis and Chemical Biology
D-Glucose, 6-benzoate as a Key Synthetic Intermediate
The strategic placement of the benzoate (B1203000) group on the C-6 hydroxyl of D-glucose renders the other hydroxyl groups available for a variety of chemical transformations. This selective protection is fundamental to its role as a key synthetic intermediate, enabling chemists to orchestrate complex synthetic sequences with high regioselectivity.
Precursor in the Synthesis of Complex Carbohydrates and Glycosides
D-Glucose, 6-benzoate serves as a valuable precursor in the synthesis of complex carbohydrates and glycosides. The selective protection at the C-6 position allows for controlled modifications at other positions of the glucose ring, which is a critical step in building up larger oligosaccharide chains. These complex carbohydrates are of immense biological importance, playing crucial roles in cellular recognition, signaling, and immune responses. The synthesis of such molecules is essential for advancements in glycobiology and the development of carbohydrate-based therapeutics. ethernet.edu.et Glycosides, compounds in which a sugar is bound to another functional group via a glycosidic bond, are another class of molecules where D-glucose, 6-benzoate finds application. ethernet.edu.et The synthesis of various glycosides is crucial for producing pharmaceuticals and other biologically active compounds. ethernet.edu.et
| Bioactive Molecule Class | Synthetic Utility of D-Glucose, 6-benzoate |
| Antibiotics | Provides a chiral scaffold for the total synthesis of complex antibiotics like macrolides and aminoglycosides. nih.gov |
| Glycosidase Inhibitors | Serves as a starting material for the synthesis of molecules that can inhibit the activity of glycosidases, enzymes involved in various diseases. nih.gov |
| Anticancer Agents | Used in the synthesis of glycoconjugates designed to selectively target cancer cells. rsc.org |
Role in the Synthesis of Organocatalysts and Advanced Materials
In recent years, the field of organocatalysis has witnessed exponential growth, offering a sustainable alternative to traditional metal-based catalysts. frontiersin.org D-glucose derivatives, including D-glucose, 6-benzoate, have been utilized as chiral scaffolds for the design and synthesis of novel organocatalysts. nih.gov These carbohydrate-based catalysts have shown promise in a variety of asymmetric transformations, providing high levels of stereocontrol. frontiersin.orgnih.gov The rigid, well-defined structure of the glucose core allows for the precise positioning of catalytic functional groups, leading to efficient and selective catalysts. Furthermore, the principles of selective protection inherent in the use of D-glucose, 6-benzoate are being applied to the creation of advanced materials with unique properties.
Application in "Click Chemistry" for Glycoconjugate Synthesis
"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, efficient, and highly selective. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has found widespread application in the synthesis of glycoconjugates. researchgate.netresearchgate.net D-Glucose, 6-benzoate can be chemically modified to incorporate either an azide (B81097) or an alkyne functionality, making it a suitable building block for click chemistry applications. researchgate.net This allows for the efficient ligation of the glucose moiety to other molecules, such as peptides, lipids, or polymers, to create complex glycoconjugates with diverse biological functions. rsc.org These glycoconjugates are valuable tools for studying biological processes and for the development of new diagnostic and therapeutic agents. rsc.org
Intermediate in the Total Synthesis of Natural Products (e.g., Thromboxane B2)
One of the notable applications of D-glucose derivatives in total synthesis is demonstrated in the synthesis of Thromboxane B2. cdnsciencepub.comcdnsciencepub.com Thromboxane B2 is a stable metabolite of the biologically potent but unstable Thromboxane A2, which plays a critical role in blood clot formation. chemistryviews.org The total synthesis of Thromboxane B2 from D-glucose highlights the utility of carbohydrate-based starting materials in constructing complex, non-carbohydrate natural products. cdnsciencepub.comcdnsciencepub.com In these syntheses, the stereochemical information embedded in the glucose molecule is strategically utilized to control the stereochemistry of the final target molecule. cdnsciencepub.com While specific syntheses may utilize different glucose derivatives, the underlying principle of using a selectively protected glucose, such as a benzoate-protected intermediate, is a common strategy to achieve the desired chemical transformations. cdnsciencepub.comcdnsciencepub.com
Design and Synthesis of Novel D-Glucose, 6-benzoate Analogues
The versatility of D-glucose, 6-benzoate has inspired chemists to design and synthesize novel analogues with tailored properties. By modifying the protecting groups or introducing different functionalities onto the glucose scaffold, researchers can fine-tune the reactivity and biological activity of these compounds. For instance, the synthesis of fluorinated sugar analogues, including derivatives of D-glucose, has garnered significant interest due to the unique properties conferred by the fluorine atom. nih.govacs.org These analogues can serve as valuable probes for studying biological systems or as potential therapeutic agents with improved metabolic stability. nih.gov The development of novel synthetic methodologies, such as one-pot procedures for the synthesis of glycosyl benzoates, further expands the toolbox for creating diverse D-glucose, 6-benzoate analogues. nih.gov
| Analogue Type | Synthetic Strategy | Potential Application |
| Fluorinated Analogues | Introduction of fluorine atoms at specific positions on the glucose ring. nih.govacs.org | Probes for biological studies, enzyme inhibitors, and metabolically stable therapeutics. nih.gov |
| Thio-analogues | Replacement of the ring oxygen with a sulfur atom. nih.gov | Antiviral agents and other bioactive compounds. nih.gov |
| Triazole-containing Analogues | Incorporation of a triazole ring via click chemistry. researchgate.net | Antibacterial and antifungal agents. researchgate.net |
The continued exploration of D-glucose, 6-benzoate and its analogues promises to yield further advancements in chemical synthesis and to provide new tools for unraveling the complexities of the biological world.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of D-Glucose, 6-benzoate in synthetic preparations?
- Methodological Answer : Use 1H/13C NMR spectroscopy to resolve the anomeric configuration and confirm benzoate substitution at the C6 position. Key parameters include chemical shifts for the C6 ester carbonyl (~170 ppm in 13C NMR) and anomeric protons (α/β forms at ~5.2/4.6 ppm in 1H NMR). Compare results with mutarotation kinetics studies to validate equilibrium between anomers .
- Supplementary Data : Purity validation via HPLC (≥98% purity recommended) using a polar column (e.g., NH2-bonded phase) and UV detection at 254 nm for benzoate absorption.
Q. How can enzymatic assays be optimized to quantify D-Glucose, 6-benzoate in biological matrices without interference from endogenous glucose?
- Methodological Answer : Employ glucose oxidase/peroxidase (GOPOD) assays with prior hydrolysis of the benzoate group using alkaline phosphatase (pH 8.5, 37°C, 1 hour). Validate specificity via control experiments with free D-glucose and benzoic acid standards. Use kinetic measurements to distinguish hydrolysis rates .
- Experimental Design : Include blanks with unhydrolyzed samples to correct for non-specific absorbance. Statistical validation via ANOVA (p < 0.05) for replicate measurements (n ≥ 3) .
Advanced Research Questions
Q. How do steric and electronic effects of the C6 benzoate group influence the reactivity of D-Glucose, 6-benzoate in glycosylation reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and computational modeling (DFT) to compare activation energies of glycosidic bond formation in D-Glucose vs. D-Glucose, 6-benzoate. Monitor reaction intermediates via LC-MS and characterize transition states using isotopic labeling (e.g., 13C at C1) .
- Data Contradiction Analysis : If experimental rates conflict with computational predictions, re-evaluate solvent effects (e.g., dielectric constant) or hydrogen-bonding networks using molecular dynamics simulations.
Q. What mechanisms underlie the metabolic fate of D-Glucose, 6-benzoate in eukaryotic cells, and how does it interact with glycolytic pathways?
- Methodological Answer : Use 13C-tracing metabolomics (e.g., 13C-labeled D-Glucose, 6-benzoate) combined with LC-MS/MS to track incorporation into glycolysis intermediates (e.g., glucose-6-phosphate, pyruvate). Compare flux ratios with unmodified D-glucose under normoxic vs. hypoxic conditions .
- Experimental Design : Include controls with benzoic acid alone to isolate effects of the ester moiety. Validate statistical significance via Bonferroni correction for multiple comparisons (e.g., p < 0.01) .
Q. How can conflicting data on the stability of D-Glucose, 6-benzoate in aqueous solutions be resolved?
- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH) with periodic HPLC analysis to quantify degradation products (e.g., free benzoic acid, glucose). Use Arrhenius modeling to predict shelf-life at standard storage conditions (25°C). Compare hydrolysis rates in buffered (pH 7.4) vs. unbuffered solutions .
- Data Analysis : Apply principal component analysis (PCA) to distinguish pH-dependent vs. temperature-dependent degradation pathways.
Methodological Best Practices
- Synthesis : For reproducible synthesis, use Schotten-Baumann conditions (benzoyl chloride, aqueous NaOH, 0–5°C) to esterify D-glucose. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexanes 1:1) .
- Storage : Store lyophilized D-Glucose, 6-benzoate at -20°C under inert gas (N2/Ar) to prevent hydrolysis. For solutions, use anhydrous DMSO or DMF to minimize water exposure .
Critical Research Gaps
- Toxicological Profiling : No data on chronic exposure effects in model organisms. Proposed methodology: 28-day rodent studies with histopathology and plasma metabolomics .
- Multi-Omics Integration : Combine transcriptomic data (e.g., hexokinase expression) with metabolomic flux analysis to map cellular adaptation to D-Glucose, 6-benzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
